molecular formula C27H28N2O3 B10918231 4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10918231
M. Wt: 428.5 g/mol
InChI Key: CXGBZAXJBBMZPT-UHFFFAOYSA-N
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Description

4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrazole derivatives

    Substitution: Halogenated or nitrated pyrazole derivatives

Scientific Research Applications

4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-1-(3-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its combination of ethyl, benzyl, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O3/c1-5-25-26(20-9-13-22(30-2)14-10-20)28-29(18-19-7-6-8-24(17-19)32-4)27(25)21-11-15-23(31-3)16-12-21/h6-17H,5,18H2,1-4H3

InChI Key

CXGBZAXJBBMZPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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